molecular formula C13H20O2 B2429179 (3aR,7aS)-5-(tert-butyl)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxole (racemic) CAS No. 1998128-13-4

(3aR,7aS)-5-(tert-butyl)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxole (racemic)

Cat. No. B2429179
CAS RN: 1998128-13-4
M. Wt: 208.301
InChI Key: BVLWFCMBUQRQHA-WDEREUQCSA-N
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Description

The compound you mentioned contains a tert-butyl group and a benzo[d][1,3]dioxole structure. The tert-butyl group is a simple hydrocarbon moiety used in chemical transformations and has implications in biosynthetic and biodegradation pathways . The benzo[d][1,3]dioxole structure is a common feature in various organic compounds, including certain alkaloids .


Synthesis Analysis

While specific synthesis methods for the compound you mentioned are not available, general methods for synthesizing similar structures exist. For instance, dioxole functionalized metal–organic frameworks (MOFs) can be synthesized by combining benzo[d][1,3]dioxole-4,7-dicarboxylic acid (dioxole-BDC) and Zn(II) under solvothermal conditions .


Molecular Structure Analysis

The molecular structure of the compound would likely involve the crowded tert-butyl group and the benzo[d][1,3]dioxole structure. The tert-butyl group is known for its unique reactivity pattern due to its crowded nature .


Chemical Reactions Analysis

Tert-butyl esters, which would be a component of the compound you mentioned, can undergo various reactions. For instance, they can be deprotected using aqueous phosphoric acid . They can also be converted to other functional groups, such as acid chlorides, by reacting with SOCl2 at room temperature .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure and composition. For instance, dioxole functionalized MOFs have been found to have different physical properties depending on the specific structure .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, tert-butyl substituted compounds have been used in the development of organic light-emitting diodes (OLEDs) .

Future Directions

The future directions would depend on the specific application of the compound. For instance, there is ongoing research into the use of tert-butyl substituted compounds in the development of OLEDs .

properties

IUPAC Name

(3aR,7aS)-5-tert-butyl-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O2/c1-12(2,3)9-6-7-10-11(8-9)15-13(4,5)14-10/h6-8,10-11H,1-5H3/t10-,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLWFCMBUQRQHA-WDEREUQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C=CC(=CC2O1)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2C=CC(=C[C@H]2O1)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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